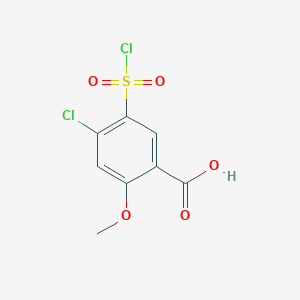

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid

Descripción

Propiedades

IUPAC Name |

4-chloro-5-chlorosulfonyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O5S/c1-15-6-3-5(9)7(16(10,13)14)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQSUTYQMJRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441185 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57479-73-9 | |

| Record name | 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Chlorosulfonation of 4-Chloro-2-methoxybenzoic Acid

The key step in the synthesis is the chlorosulfonation of 4-chloro-2-methoxybenzoic acid to introduce the chlorosulfonyl group at the 5-position. The reaction is typically carried out by treating the 4-chloro-2-methoxybenzoic acid with chlorosulfonic acid (ClSO3H) under controlled temperature conditions.

-

- Reagent: Chlorosulfonic acid

- Temperature: Generally maintained between 0°C and 50°C to control reaction rate and avoid decomposition

- Time: Several hours under stirring to ensure complete sulfonation

Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group substitutes at the 5-position, ortho to the methoxy group and para to the carboxylic acid.

Workup: The reaction mixture is quenched carefully with ice or water, followed by acidification and isolation of the product by filtration or extraction.

This method yields this compound with high purity and yield.

Alternative Routes via Intermediate Formation

An alternative approach involves multi-step synthesis starting from 4-chloro-5-amino-2-methoxybenzoic acid or its esters:

- Step 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid by nitration, reduction, or amination methods.

- Step 2: Conversion of the amino group to chlorosulfonyl via diazotization followed by sulfonylation or direct chlorosulfonation of the intermediate.

- Step 3: Purification by recrystallization or solvent extraction.

This route is described in patent literature for related compounds and provides a controlled pathway to the target molecule, especially when direct chlorosulfonation is challenging due to substrate sensitivity.

Experimental Data and Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorosulfonation | 4-chloro-2-methoxybenzoic acid + ClSO3H | 0–50 | 2–6 hours | 80–90 | Stirring, slow addition of ClSO3H |

| Diazotization + Sulfonylation (alt. route) | Amino intermediate + NaNO2 + HCl + ClSO3H | 0–5 | 1–3 hours | 70–85 | Requires careful temperature control |

| Purification | Recrystallization from isopropanol or extraction | Ambient | 1–2 hours | - | Removes impurities, improves purity |

Purification and Characterization

Purification: The crude product is often purified by recrystallization from solvents like isopropanol or by extraction using chlorinated solvents such as chloroform or benzene, followed by drying under vacuum.

-

- Melting point determination

- Infrared spectroscopy to confirm sulfonyl chloride group (S=O stretch)

- Nuclear magnetic resonance (NMR) for structural verification

- Mass spectrometry for molecular weight confirmation

Research Findings and Optimization Notes

- Reaction temperature and addition rate of chlorosulfonic acid are critical to avoid side reactions and decomposition.

- Use of dry and inert atmosphere improves yield and product stability.

- The presence of electron-donating methoxy and electron-withdrawing chloro groups directs substitution regioselectively to the 5-position.

- Alternative solvents and bases can be employed during workup to optimize isolation and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Chlorosulfonation | 4-chloro-2-methoxybenzoic acid | Chlorosulfonic acid | Simple, high yield, direct | Requires careful temperature control |

| Multi-step via Amino Intermediate | 4-amino-5-chloro-2-methoxybenzoic acid | NaNO2, HCl, ClSO3H | Controlled substitution | More steps, complex workup |

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation or hydrolysis of the chlorosulfonyl group.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of sulfonamide derivatives, which are critical in developing drugs for treating bacterial infections and other diseases.

Case Study : A study demonstrated its use in synthesizing Sulpiride, an antipsychotic medication. The compound's chlorosulfonyl group facilitates nucleophilic substitutions that are essential for constructing the drug's active moiety .

Applications in Material Science

The compound has been explored for its potential in creating mesoporous materials and nanomaterials. Its ability to act as a dopant or host in organic light-emitting diodes (OLEDs) is particularly noteworthy.

Data Table: Applications in Material Science

| Application Type | Description |

|---|---|

| Mesoporous Materials | Used as a precursor for synthesizing mesoporous silica and metal oxides. |

| OLEDs | Acts as a dopant to enhance light emission properties. |

| Nanoclays | Incorporates into nanocomposites to improve mechanical properties. |

Agricultural Chemistry

This compound has also been investigated for its herbicidal properties, contributing to the development of new agrochemicals that target specific plant pathways.

Case Study : Research indicates that derivatives of this compound exhibit selective herbicidal activity against certain weed species while minimizing harm to crop plants .

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid involves the reactivity of its chlorosulfonyl group. This group can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, or sulfonyl derivatives. These reactions are often utilized in the modification of biomolecules and the synthesis of complex organic compounds.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid

- CAS No.: 57479-73-9

- Molecular Formula : C₈H₆Cl₂O₅S

- Molecular Weight : 285.10 g/mol

- Structural Features : Contains a benzoic acid backbone substituted with a methoxy group (-OCH₃) at position 2, a chlorine atom at position 4, and a chlorosulfonyl (-SO₂Cl) group at position 5 (Figure 1).

Physicochemical Properties :

- Storage : Stable when sealed and stored at 2–8°C .

- Purity : Available at 96% purity, though discontinuation of commercial supplies has been reported .

Applications :

Primarily utilized as a synthetic intermediate in pharmaceuticals and specialty chemicals. Its sulfonyl chloride group enables reactivity for further derivatization, such as nucleophilic substitution reactions.

Comparison with Similar Compounds

Structural Analogs and Derivatives

Table 1: Key Structural and Functional Comparisons

Pharmacological and Functional Differences

Sulfonyl Chloride Derivatives

- Its lack of a fluorine atom distinguishes it from 4-Chloro-5-(chlorosulfonyl)-2-fluorobenzoic acid, which may exhibit altered reactivity due to fluorine’s electronegativity .

- Xipamide Precursor (14665-31-7) : The hydroxyl group at position 2 facilitates hydrogen bonding, critical for diuretic activity. This contrasts with the methoxy group in the parent compound, which reduces hydrogen-bonding capacity .

5-HT₄ Receptor Agonists

Esters of 4-amino-5-chloro-2-methoxybenzoic acid (e.g., ML10302, SR59768) demonstrate potent prokinetic effects in the gastrointestinal tract via 5-HT₄ receptor activation. Unlike cisapride, these derivatives lack cardiac side effects (e.g., QTc prolongation) due to selective receptor targeting .

Simpler Analogs

- 2-Methoxy-4-chlorobenzoic acid: Absence of the sulfonyl chloride group limits its utility to non-reactive intermediates. Used in agrochemicals rather than pharmaceuticals .

- o-Anisic acid (2-methoxybenzoic acid) : Lacking chlorine and sulfonyl groups, it serves as a precursor in fragrances and food additives .

Actividad Biológica

4-Chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid (CAS No. 57479-73-9) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorosulfonyl group attached to a methoxy-substituted benzoic acid structure. Its chemical formula is C₁₄H₁₃Cl₂O₅S, indicating the presence of chlorine, sulfur, and oxygen atoms that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive bacteria, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 9 |

| Enterococcus faecium | 15 |

| Bacillus subtilis | 8 |

The compound inhibited the growth of these bacteria effectively, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Molecular docking studies suggest that this compound interacts with specific targets involved in cancer cell proliferation. For instance, it has been shown to inhibit certain kinases that play a role in cancer signaling pathways .

The biological activity of this compound is primarily attributed to its ability to modify cellular processes through the following mechanisms:

- Enzyme Inhibition : The chlorosulfonyl group may interact with enzyme active sites, leading to inhibition of key metabolic pathways.

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity and function.

- Signal Transduction Interference : By inhibiting kinases or other signaling molecules, the compound can alter cellular responses to growth factors.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on Antimicrobial Activity : In a qualitative disk diffusion assay, the compound exhibited broad-spectrum activity against multiple Gram-positive bacterial strains, as detailed in Table 1 .

- Antibiofilm Activity : The compound showed moderate antibiofilm effects against Staphylococcus aureus and Enterococcus faecium, with minimum biofilm eradication concentration (MBEC) values recorded at 125 µg/mL .

- Cytotoxicity Evaluation : In cytotoxicity assays using MTT methods, the compound was assessed for its effects on cancer cell lines, revealing promising results with IC50 values indicating low toxicity levels .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-5-(chlorosulfonyl)-2-methoxybenzoic acid, and how can regioselectivity be controlled?

- Methodology : The synthesis often involves sulfonation and chlorination of a methoxybenzoic acid precursor. Regioselectivity can be controlled using directing groups or optimizing reaction conditions. For example, regioselective lithiation of 2-methoxybenzoic acid derivatives with s-BuLi–TMEDA at −78°C directs substitution to the ortho position relative to the carboxylate . Catalytic hydrogenation or coupling reactions (e.g., with glycine benzyl ester) are also employed to introduce functional groups .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use NMR (¹H/¹³C) and IR spectroscopy to confirm intermediate structures.

Q. How can the purity of this compound be validated, and what purification techniques are recommended?

- Methodology : Combine chromatographic methods such as reverse-phase HPLC or preparative TLC with recrystallization. Solid-phase extraction (SPE) using C18 columns effectively removes polar impurities .

- Characterization : High-resolution mass spectrometry (HRMS) and elemental analysis ensure molecular identity. Purity >95% is typically required for biological assays .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- ¹H/¹³C NMR : Assign signals based on coupling patterns and chemical shifts (e.g., sulfonyl chloride protons appear downfield).

- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functionalities .

- X-ray crystallography (if crystalline) resolves stereoelectronic effects .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitution reactions?

- Methodology : The chlorosulfonyl group is highly electrophilic, enabling reactions with amines or alcohols to form sulfonamides or sulfonate esters. Kinetic studies using LC-MS can track substitution rates. For example, reacting with piperazine derivatives under anhydrous conditions yields bioactive sulfonamides .

- Challenges : Competing hydrolysis of the sulfonyl chloride in aqueous media requires strict anhydrous conditions. Use Schlenk techniques or molecular sieves .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodology :

- Stepwise Protection : Protect the carboxylic acid as a methyl ester during sulfonation to prevent side reactions .

- Catalytic Systems : Palladium catalysts improve coupling efficiency in aryl halide intermediates .

- Yield Data : Typical yields range from 40–60% for sulfonation steps and 70–85% for ester hydrolysis .

Q. How can computational modeling predict biological activity of derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets like dopamine D2 or serotonin 5-HT3 receptors. The sulfonamide moiety often binds to hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data from receptor-binding assays .

Q. What are the stability concerns during long-term storage, and how are they mitigated?

- Methodology :

- Degradation Pathways : Hydrolysis of sulfonyl chloride to sulfonic acid under humid conditions.

- Storage Conditions : Store at −20°C in amber vials under argon. Lyophilization enhances stability for biological testing .

Contradictions and Resolutions

- Regioselectivity in Lithiation : reports conflicting regioselectivity with s-BuLi vs. n-BuLi/t-BuOK. Resolution: Use steric/electronic profiles of bases to predict outcomes (e.g., bulky bases favor para substitution) .

- Biological Activity : Derivatives in show dual receptor antagonism, while focuses on anticancer activity. Resolution: Context-dependent activity requires target-specific assays (e.g., kinase profiling vs. cytotoxicity screens) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.